molecular formula C16H29NO4 B1471006 Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate CAS No. 1363166-24-8

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate

Cat. No.: B1471006
CAS No.: 1363166-24-8
M. Wt: 299.41 g/mol
InChI Key: KIZNSLKGLUNCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol. It is a useful research chemical, often employed as a building block in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate can be synthesized through a multi-step process involving the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by esterification with ethyl chloroformate. The reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may utilize more efficient equipment and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: For the development of pharmaceutical compounds and drug discovery.

    Industry: In the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The Boc group provides steric protection, allowing selective reactions at other functional sites on the molecule .

Comparison with Similar Compounds

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-Boc-3-methylpiperidine-3-carboxylate
  • Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
  • Ethyl 1-Boc-3-propylpiperidine-3-carboxylate

These compounds share similar structural features but differ in the substituents on the piperidine ring, which can influence their reactivity and applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-propan-2-ylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-7-20-13(18)16(12(2)3)9-8-10-17(11-16)14(19)21-15(4,5)6/h12H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZNSLKGLUNCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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